N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14(23)20-16-6-4-15(5-7-16)19(25)22-10-8-21(9-11-22)13-17(24)18-3-2-12-26-18/h2-7,12,17,24H,8-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAFBJJAYMMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable acylating agent to
Biological Activity
N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperazine ring, a thiophene moiety, and an acetamide group. The synthesis typically involves several steps:
- Formation of the Piperazine Ring : The piperazine ring can be synthesized from ethylenediamine and diethyl carbonate.
- Thiophene Introduction : Thiophene is introduced through condensation reactions with thiophene-2-carboxaldehyde.
- Hydroxyethyl Group Addition : This group is added via nucleophilic substitution using ethylene oxide.
The final structure can be represented as follows:
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits notable antimicrobial and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells .
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| HeLa | 1, 5, 25 | No significant cytotoxicity observed |
| A549 | 1, 5, 25 | No significant cytotoxicity observed |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on these targets, while the thiophene ring may engage in π-π interactions, enhancing binding affinity and efficacy .
Case Studies
- Antinociceptive Activity : In animal models, compounds structurally similar to this compound have demonstrated significant antinociceptive effects. For example, FAAH inhibitors related to this compound have shown to reduce pain responses in rat models of neuropathic pain .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Piperazine-Acetamide Derivatives
- Thieno[2,3-b]pyridine-Piperazine Hybrids (): These compounds integrate thienopyridine cores with piperazine or amide substituents. Unlike the target compound, the thiophene ring is fused into a pyridine system, altering electronic properties and steric bulk. Such hybrids are designed for enhanced π-π stacking interactions in receptor binding .
- N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide () : Shares a thiophene moiety but replaces the piperazine with a hydrazine-based linker. This structural variation reduces nitrogen content and may affect pharmacokinetics .
- 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides (): Piperazine is connected to a quinoline ring via a pentanamide spacer. The extended alkyl chain and aromatic quinoline group contrast with the target’s phenyl-acetamide and hydroxyethyl-thiophene groups .
Piperazine-Thiophene Derivatives
- N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (, Compound 55) : Contains a thiophene-acetamide group similar to the target but incorporates a triazole ring instead of piperazine. The triazole may enhance metabolic resistance compared to piperazine .
Dimeric Piperazine-Acetamide Compounds ()
- Compound 7ac: Features a dimeric structure with two piperazine-acetamide units bridged by an oxybis linker. The dimerization increases molecular weight and may improve receptor avidity, contrasting with the monomeric target compound .
Key Observations :
- Thiophene vs.
- Piperazine Flexibility: Piperazine in the target allows conformational flexibility, whereas rigid triazoles () or fused thienopyridines () restrict motion, impacting receptor fit.
- Activity Gaps : While ’s thiazole derivatives showed weak anticholinesterase activity, the target’s hydroxyethyl-thiophene side chain could modulate activity toward other targets (e.g., kinases or GPCRs) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, and how can reaction conditions be optimized?
- The compound's synthesis likely involves multi-step reactions, including nucleophilic substitutions (e.g., coupling piperazine derivatives with thiophen-2-yl ethyl groups) and carbonyl activations (e.g., using carbodiimides for amide bond formation). Key steps may parallel methods described for structurally related piperazine-acetamide derivatives, such as base-mediated coupling of piperazine rings with activated carbonyl intermediates under anhydrous conditions . Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (25–60°C), and stoichiometric ratios of reagents to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- 1H-NMR : Expect signals for the thiophen-2-yl proton (δ 7.20–7.40 ppm), piperazine CH2 groups (δ 2.50–3.50 ppm), and acetamide NH (δ ~9.90 ppm). 13C-NMR should show peaks for the piperazine carbonyl (δ ~165 ppm) and thiophene carbons (δ 125–140 ppm). IR will confirm the presence of amide C=O (1680–1700 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹) stretches. High-resolution MS can validate the molecular ion ([M+H]+) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Initial screening should include enzyme inhibition assays (e.g., kinases, GPCRs) due to the piperazine moiety’s known receptor-binding properties . Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and antimicrobial testing (MIC against Gram+/Gram− bacteria) are also recommended, as thiophene derivatives often exhibit dual pharmacological activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Focus on modular substitutions:
- Piperazine ring : Replace with morpholine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity.
- Thiophen-2-yl group : Introduce electron-withdrawing substituents (e.g., Cl, NO2) to enhance π-π stacking with aromatic residues in enzyme active sites.
- Hydroxyethyl side chain : Test ester or ether derivatives to modulate metabolic stability.
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like carbonic anhydrase or serotonin receptors .
Q. How can conflicting solubility and stability data be resolved across different experimental setups?
- Contradictions often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) and pH variations. Conduct parallel experiments using standardized conditions:
- Solubility : Measure in PBS (pH 7.4) and DMSO, comparing with structurally similar compounds (e.g., N-(4-ethylphenyl)-2-[4-fluorophenyl]piperazin-1-yl acetamide ).
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation occurs, identify byproducts via LC-MS and adjust formulation (e.g., lyophilization with cyclodextrins) .
Q. What computational methods are effective for predicting off-target interactions or toxicity?
- Combine QSAR models (e.g., using MOE or Schrödinger) with pharmacophore mapping to identify potential off-targets (e.g., hERG channel inhibition). ADMET predictors (e.g., SwissADME) can forecast hepatic metabolism and blood-brain barrier penetration. Validate predictions with in vitro cytochrome P450 inhibition assays and Ames tests for mutagenicity .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Single-crystal X-ray diffraction can clarify bond angles (e.g., piperazine ring puckering) and intermolecular interactions (e.g., hydrogen bonding between the acetamide NH and solvent molecules). Compare with solution-state NMR data to assess conformational flexibility. If crystallization fails, use DFT calculations (e.g., Gaussian 16) to model the lowest-energy conformation .
Methodological Notes
- Contradictory Bioactivity Data : If inconsistent results arise in enzyme assays, verify assay conditions (e.g., ATP concentrations in kinase assays) and rule out aggregation artifacts via dynamic light scattering .
- Scale-Up Challenges : For multi-gram synthesis, replace chromatography with recrystallization (e.g., using ethanol/water mixtures) and optimize protecting group strategies for piperazine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
